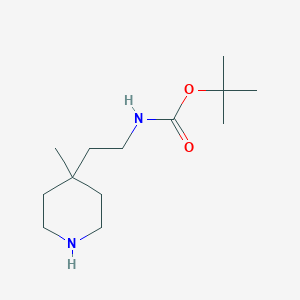![molecular formula C9H7BrN2O2 B8025631 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8025631.png)
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a brominated heterocyclic organic compound It belongs to the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1H-pyrrolo[3,2-c]pyridine derivatives.
Bromination: The bromination step involves the introduction of a bromine atom at the 6-position of the pyrrolopyridine ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Carboxylation: The carboxylation step involves the introduction of the carboxylate group at the 2-position. This can be done using reagents like methyl chloroformate or dimethyl carbonate under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the bromine position or other reactive sites on the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Bromoalkanes, amines, and other reduced derivatives.
Substitution Products: Substituted pyrrolopyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is used as a building block in organic synthesis. It can be employed in the construction of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: This compound is being explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs for various diseases, including cancer and inflammatory disorders.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound is structurally similar but differs in the position of the bromine atom.
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Another structurally similar compound with a different ring fusion pattern.
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar to the compound but with a different ring fusion pattern.
Uniqueness: Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUOAVCTXPNIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(C=C2N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8025568.png)
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
![2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025573.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025577.png)
![Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025584.png)
![Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025590.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025591.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B8025592.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025609.png)
![2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025623.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025629.png)
![4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B8025632.png)
